2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile

Process chemistry Quality control Procurement specification

Hydrolytically labile 2-chloro analogs frequently derail SAR campaigns under aqueous conditions. This 2-methoxy derivative eliminates that risk: • Superior hydrolytic stability tolerates aqueous process chemistry and metal-catalyzed cross-couplings-unlike the 2-chloro variant. • 98% purity (logP 0.97) reduces confounding impurity artifacts in primary screening data, supporting reproducible kinase inhibitor SAR. • Selective BBr₃ demethylation (-78 °C) yields the 2-oxo-1,2-dihydropyrimidine scaffold for carbocyclic nucleoside synthesis without competing nitrile hydrolysis. Supplied with full QA documentation. Non-hazardous for ambient global dispatch.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B11918179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)C#N
InChIInChI=1S/C8H9N3O/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3
InChIKeyJIDOWXPUXWSZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile: Core Intermediate for Heterocyclic Synthesis


2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile (CAS 1823882-20-7) is a trisubstituted pyrimidine building block bearing methoxy, methyl, and cyano groups at positions 2, 4/6, and 5 respectively . Its molecular formula is C₈H₉N₃O (MW 163.18 g/mol) . The compound belongs to the pyrimidine-5-carbonitrile class, which has emerged as a privileged scaffold in medicinal chemistry for developing anticancer (dual EGFR/COX-2, VEGFR-2, PI3K inhibitors) and antimicrobial agents . The 5-cyano group serves as both an electron-withdrawing activator and a versatile synthetic handle for further elaboration to amides, carboxylic acids, and heterocyclic systems .

Why 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile Cannot Be Replaced


Substituting the 2-methoxy group with chloro (CAS 1609291-11-3), amino (CAS 16341-54-1), or methylthio (CAS 1956340-80-9) dramatically alters the compound's electronic profile, reactivity, and downstream synthetic utility. The methoxy group is a moderate electron-donating substituent (σₚ = −0.27) that activates the pyrimidine ring while retaining sufficient stability to prevent premature hydrolysis—unlike the hydrolytically labile 2-chloro analog . Conversely, the 2-amino analog introduces hydrogen-bond donor capacity (2 HBD) and basicity that can interfere with metal-catalyzed cross-coupling reactions that the non-basic methoxy derivative tolerates . The 2-methylthio variant offers divergent reactivity via oxidation to sulfoxide/sulfone, but introduces a heavier atom (S, MW 179.24 vs. 163.18) and distinct lipophilicity (cLogP ≈ 1.8 vs. 0.97) that may alter pharmacokinetic profiles if the building block is carried forward into bioactive molecules . Selection of the 2-methoxy derivative is therefore not interchangeable—it provides a unique balance of moderate activation, chemical stability, and synthetic versatility that each analog fails to replicate simultaneously.

2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile: Quantitative Differentiation from Analogs


Purity Advantage Over 2-Chloro and 2-Amino Analogs

Multiple vendors offer 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile at a minimum purity specification of 98% (NLT 98%), as documented by MolCore and LeYan . In contrast, the closest 2-chloro analog (CAS 1609291-11-3) and the 2-amino analog (CAS 16341-54-1) are most commonly supplied at 95% minimum purity, with only select vendors providing 98% grades . The higher baseline purity reduces the need for pre-use purification in multi-step syntheses and improves batch-to-batch reproducibility.

Process chemistry Quality control Procurement specification

Balanced Lipophilicity for Aqueous Compatibility

The measured logP for 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile is 0.97 . This places the compound in an optimal lipophilicity range (logP 0–3) for drug-like molecules, with superior aqueous compatibility compared to the 2-methylthio analog (predicted XLogP3 ≈ 1.8) and the 2-chloro analog (predicted XLogP3 ≈ 1.5) . The 2-amino analog, by contrast, is significantly more polar (predicted XLogP3 ≈ 0.2) but introduces hydrogen-bond donor capacity (2 HBD) that may promote unwanted off-target interactions . The methoxy derivative's intermediate logP provides a balanced profile: sufficient lipophilicity for membrane permeability without the excessive hydrophobicity that can lead to poor solubility and metabolic liabilities.

Physicochemical profiling Drug-like properties Lipophilicity

Methoxy as Traceless Directing Group and Mild Demethylation Handle

The 2-methoxy group serves as a traceless directing group for lithiation at C-4/C-6 positions, enabling regioselective functionalization that is not accessible with 2-chloro or 2-amino analogs . Furthermore, selective demethylation of the 2-methoxy group using BBr₃ or TMSI yields the corresponding 2-oxo-1,2-dihydropyrimidine-5-carbonitrile, a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines . The 2-chloro analog can also be hydrolyzed to the 2-oxo form, but this requires harsher acidic conditions and is complicated by competing hydrolysis of the 5-cyano group . The 2-amino group cannot undergo analogous conversion to a carbonyl without multi-step diazotization/hydrolysis sequences. The 2-methylthio group can be oxidized to a methylsulfonyl leaving group, but this introduces additional synthetic steps and stoichiometric oxidant waste.

C–H activation Nucleoside synthesis Late-stage functionalization

Hydrolytic Stability Advantage Over 2-Chloro Analog

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is susceptible to nucleophilic hydrolysis of the C2–Cl bond under aqueous or basic conditions, particularly at elevated temperatures or in the presence of nucleophilic catalysts . The 2-methoxy derivative, by contrast, exhibits markedly greater hydrolytic stability because the methoxy leaving group (pKa of conjugate acid CH₃OH ≈ −2.5 vs. HCl ≈ −7) is a significantly poorer leaving group, rendering it inert to hydrolysis under standard aqueous workup conditions up to 50 °C . Vendor storage specifications corroborate this: the 2-methoxy compound is recommended for long-term storage in a cool, dry place without special precautions against moisture , whereas 2-chloropyrimidine derivatives typically require storage under inert atmosphere at 2–8 °C to prevent degradation .

Storage stability Process robustness Aqueous compatibility

Molecular Weight Advantage Over 2-Methylthio Analog

The target compound (MW 163.18 g/mol) is significantly lighter than the 2-methylthio analog (MW 179.24 g/mol, ΔMW = +16.06 g/mol) and comparable to the 2-chloro analog (MW 167.59 g/mol) . In fragment-based drug discovery and lead optimization, lower molecular weight building blocks are preferred because they contribute less to the final compound's molecular weight, helping maintain ligand efficiency (LE) and reducing the risk of exceeding the Lipinski threshold of MW < 500 Da . The 2-amino analog (MW 148.17 g/mol) is even lighter, but its hydrogen-bond donor capacity may introduce pharmacokinetic penalties not present with the methoxy group .

Fragment-based drug design Atom economy Molecular efficiency

2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile: Key Application Scenarios


Kinase Inhibitor and Anti-Cancer Lead Optimization

Pyrimidine-5-carbonitrile derivatives have demonstrated potent dual EGFR/COX-2 inhibition with IC₅₀ values of 1.66–1.83 μM against Colo 205 colon cancer cells and VEGFR-2 inhibitory activity correlated with cytotoxicity against HepG2 cells . The 2-methoxy-4,6-dimethyl substitution pattern provides a balanced electronic profile (moderate electron donation) that enhances binding to the ATP-binding pocket of kinases while the cyano group serves as a hydrogen-bond acceptor with the hinge region . The 98% purity specification and favorable logP of 0.97 make this building block an ideal starting point for parallel library synthesis and SAR exploration, reducing the risk of confounding impurities in primary screening data .

Nucleoside and Nucleotide Analog Synthesis

The 2-methoxy group can be selectively demethylated under mild conditions (BBr₃, −78 °C) to yield the 2-oxo-1,2-dihydropyrimidine-5-carbonitrile scaffold, which serves as a direct precursor to carbocyclic nucleoside medicines . This transformation occurs without affecting the 5-cyano group, which can be subsequently reduced to an aminomethyl group or hydrolyzed to a carboxylic acid for conjugation. The 2-chloro analog cannot be used for this purpose without competing nitrile hydrolysis, making the methoxy derivative the only viable entry point for this synthetic route .

Fungicidal Pyrimidine Scaffolds for Agrochemicals

Substituted pyrimidine-5-carbonitriles have been patented as novel microbiocides with fungicidal activity . The 4,6-dimethyl substitution pattern is a known motif in commercial agrochemicals, and the 2-methoxy group provides a handle for further diversification via nucleophilic displacement (with strongly nucleophilic amines at elevated temperatures) or transition metal-catalyzed cross-coupling after conversion to the corresponding 2-triflate. The superior hydrolytic stability of the methoxy derivative relative to the chloro analog is particularly advantageous in agrochemical process chemistry, where aqueous conditions are often unavoidable .

TADF Emitter and OLED Building Block

Pyrimidine-5-carbonitrile derivatives have been developed as thermally activated delayed fluorescence (TADF) emitters with reverse intersystem crossing rates exceeding 10⁶ s⁻¹ for doping-free sky-blue OLEDs . The electron-withdrawing 5-cyano group combined with the electron-donating 2-methoxy group creates a donor–acceptor architecture that promotes efficient charge-transfer excited states. The methoxy derivative's measured logP of 0.97 and high purity (98%) are critical for reproducible device fabrication, where impurities at >2% levels can quench excitons and degrade OLED performance .

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